Methyl 4-cyano-5-fluoro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a methyl ester group (-COOCH3) attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-5-fluoro-2-methylbenzoate typically involves the esterification of 4-cyano-5-fluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of a strong base or acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-cyano-5-fluoro-2-methylbenzoic acid and methanol.
Reduction: Formation of 4-amino-5-fluoro-2-methylbenzoate.
Scientific Research Applications
Methyl 4-cyano-5-fluoro-2-methylbenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways involving esterases and nitrilases.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-cyano-5-fluoro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can then interact with biological targets. The cyano group can undergo metabolic transformations, leading to the formation of amines or other derivatives that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-fluoro-2-methylbenzoate
- Methyl 4-amino-3-fluorobenzoate
- Methyl 3-fluoro-4-methylbenzoate
- Methyl 3-fluoro-4-nitrobenzoate
Uniqueness
Methyl 4-cyano-5-fluoro-2-methylbenzoate is unique due to the presence of both a cyano group and a fluoro group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-cyano-5-fluoro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRYTXCWHNTTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.